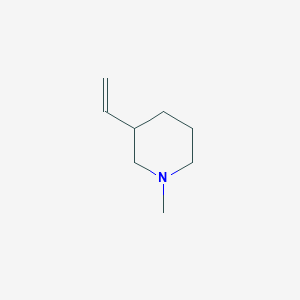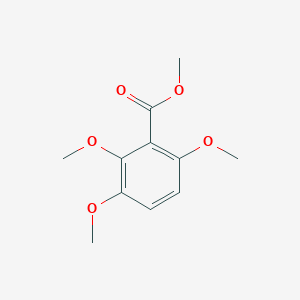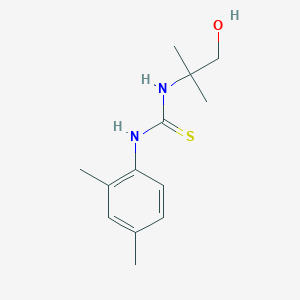
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is an organophosphorus compound characterized by a benzodioxaphosphole ring system substituted with a 4-ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of 4-ethylphenylphosphonic dichloride with catechol under basic conditions. The reaction proceeds through the formation of a phosphorochloridate intermediate, which subsequently cyclizes to form the benzodioxaphosphole ring system. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides or phosphonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced to form phosphines or phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and ozone.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Phosphine oxides and phosphonic acids.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
Reduction: Phosphines and phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of flame retardants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s phosphorus atom can form coordination complexes with metal ions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2H-1,3,2-benzodioxaphosphole: Similar structure but lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-2H-1,3,2-benzodioxaphosphole: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
2-(4-Ethylphenyl)-2H-1,3,2-benzodioxaphosphole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
59348-40-2 |
|---|---|
Molekularformel |
C14H13O2P |
Molekulargewicht |
244.22 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C14H13O2P/c1-2-11-7-9-12(10-8-11)17-15-13-5-3-4-6-14(13)16-17/h3-10H,2H2,1H3 |
InChI-Schlüssel |
RSRDRPBTHJWFNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)P2OC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)

![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)






![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)


